molecular formula C8H15NO3 B13606244 2-Hydroxy-2-(1-methylpiperidin-2-yl)acetic acid

2-Hydroxy-2-(1-methylpiperidin-2-yl)acetic acid

Cat. No.: B13606244
M. Wt: 173.21 g/mol
InChI Key: NFJKYAVEDCAZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-(1-methylpiperidin-2-yl)acetic acid is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(1-methylpiperidin-2-yl)acetic acid typically involves the reaction of 1-methylpiperidine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(1-methylpiperidin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-2-(1-methylpiperidin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(1-methylpiperidin-2-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(1-ethylpiperidin-2-yl)acetic acid
  • 2-Hydroxy-2-(1-propylpiperidin-2-yl)acetic acid
  • 2-Hydroxy-2-(1-butylpiperidin-2-yl)acetic acid

Uniqueness

2-Hydroxy-2-(1-methylpiperidin-2-yl)acetic acid is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-hydroxy-2-(1-methylpiperidin-2-yl)acetic acid

InChI

InChI=1S/C8H15NO3/c1-9-5-3-2-4-6(9)7(10)8(11)12/h6-7,10H,2-5H2,1H3,(H,11,12)

InChI Key

NFJKYAVEDCAZPS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.